molecular formula C7H13N B1429259 6-Methyl-2-azaspiro[3.3]heptane CAS No. 1707369-82-1

6-Methyl-2-azaspiro[3.3]heptane

Cat. No.: B1429259
CAS No.: 1707369-82-1
M. Wt: 111.18 g/mol
InChI Key: WTCFBROQCNCRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperidine, a common structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to achieve the desired spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the use of sulfonic acid salts to improve the stability and solubility of the intermediate compounds. This allows for more efficient reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Alane, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Methyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can mimic the basicity and steric properties of piperidine, allowing it to bind to similar biological targets. This makes it a valuable scaffold in the design of new drugs with improved efficacy and reduced side effects .

Properties

IUPAC Name

6-methyl-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCFBROQCNCRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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